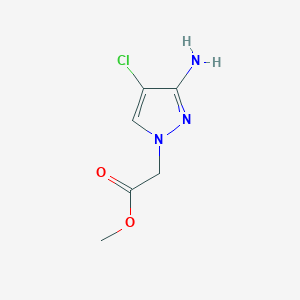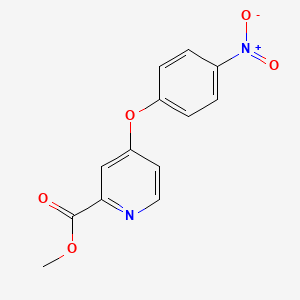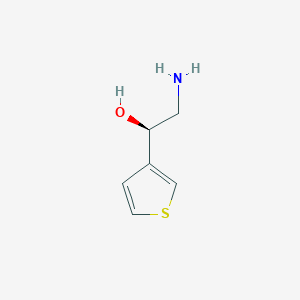
(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol is a chiral compound that features an amino group and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with thiophene, a five-membered aromatic ring containing sulfur.
Functionalization: The thiophene ring is functionalized to introduce the amino group and the hydroxyl group. This can be achieved through a series of reactions, including halogenation, nucleophilic substitution, and reduction.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer. This can be done using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Functionalization: Using scalable reactions such as catalytic hydrogenation and phase-transfer catalysis.
Chiral Catalysts: Employing chiral catalysts to ensure the production of the desired enantiomer with high enantiomeric excess.
Purification: Utilizing techniques like crystallization and distillation to purify the final product.
化学反応の分析
Types of Reactions
(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or chloromethane can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of (1R)-2-amino-1-(thiophen-3-yl)ethanone.
Reduction: Formation of (1R)-2-amino-1-(thiophen-3-yl)ethane.
Substitution: Formation of various substituted thiophene derivatives.
科学的研究の応用
(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and receptors in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission and metabolic processes.
類似化合物との比較
Similar Compounds
(1S)-2-amino-1-(thiophen-3-yl)ethan-1-ol: The enantiomer of the compound .
2-amino-1-(thiophen-2-yl)ethan-1-ol: A structural isomer with the amino group attached to a different position on the thiophene ring.
2-amino-1-(furan-3-yl)ethan-1-ol: A similar compound with a furan ring instead of a thiophene ring.
Uniqueness
(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both an amino group and a thiophene ring, which confer distinct chemical and biological properties.
特性
分子式 |
C6H9NOS |
|---|---|
分子量 |
143.21 g/mol |
IUPAC名 |
(1R)-2-amino-1-thiophen-3-ylethanol |
InChI |
InChI=1S/C6H9NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2/t6-/m0/s1 |
InChIキー |
RKUNYEOWLVWVAX-LURJTMIESA-N |
異性体SMILES |
C1=CSC=C1[C@H](CN)O |
正規SMILES |
C1=CSC=C1C(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R)-6-ethyl-6H-furo[3,4-g][1]benzofuran-8-one](/img/structure/B13061022.png)
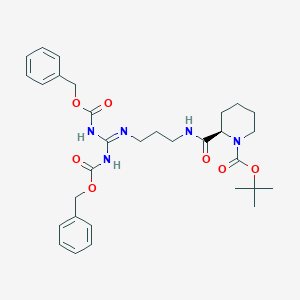

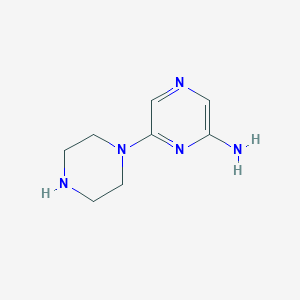
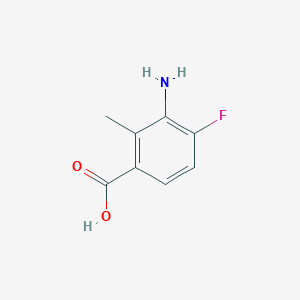
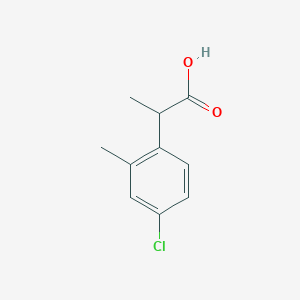
![1,3-dimethyl-5-[(propan-2-yl)amino]-1H-pyrazole-4-carboxylic acid](/img/structure/B13061056.png)

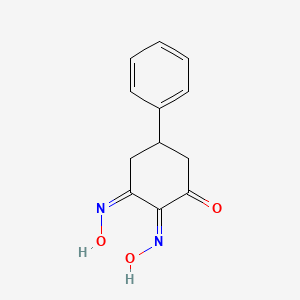
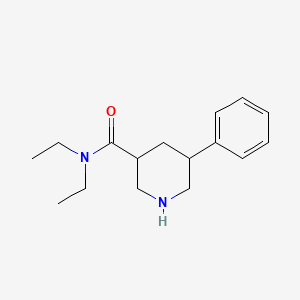
![1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaen-16-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B13061074.png)
